REACTION_CXSMILES
|
COC1C=CC([C@@H]2C(=O)N([C@@H]([C@H](C3C=CC=CC=3)C)C([NH:18][C:19]3[S:20][CH:21]=[C:22]([C:24](=[O:27])CC)[N:23]=3)=O)C(=O)N2)=CC=1.[CH3:37][O-:38].[Na+]>CO>[CH3:37][O:38][C:24]([C:22]1[N:23]=[C:19]([NH2:18])[S:20][CH:21]=1)=[O:27] |f:1.2|
|
Name
|
2-Amino-thiazole-4-carboxylic acid ethyl ester
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)[C@H]1NC(N(C1=O)[C@H](C(=O)NC=1SC=C(N1)C(CC)=O)[C@@H](C)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed after 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
A small amount of isoluble material was removed by filtration and to the yellow solution
|
Type
|
ADDITION
|
Details
|
was added saturated aqueous ammonium chloride
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture concentrated
|
Type
|
CUSTOM
|
Details
|
to remove excess methanol
|
Type
|
EXTRACTION
|
Details
|
extracted with 1:1 ether/tetrahydrofuran (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid which
|
Type
|
FILTRATION
|
Details
|
filtered on a 5.5 cm funnel
|
Type
|
CUSTOM
|
Details
|
then dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(SC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |